N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(4-ethoxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-ethoxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-ethoxybenzaldehyde with 3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide under reflux conditions. The reaction is usually carried out in the presence of an acid catalyst such as acetic acid or hydrochloric acid to facilitate the formation of the Schiff base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-ethoxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Derivatives with different functional groups replacing the ethoxy group.
Scientific Research Applications
N’-[(E)-(4-ethoxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide has been explored for various scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biology: Studied for its effects on enzyme inhibition and receptor binding.
Agriculture: Evaluated for its potential as a pesticide or herbicide.
Material Science: Explored for its use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-ethoxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-ethoxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(4-hydroxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(E)-(4-ethoxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the ethoxy group and the isopropyl group on the pyrazole ring contributes to its unique reactivity and interaction with molecular targets.
Properties
Molecular Formula |
C16H20N4O2 |
---|---|
Molecular Weight |
300.36 g/mol |
IUPAC Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H20N4O2/c1-4-22-13-7-5-12(6-8-13)10-17-20-16(21)15-9-14(11(2)3)18-19-15/h5-11H,4H2,1-3H3,(H,18,19)(H,20,21)/b17-10+ |
InChI Key |
DOZBLLPPHCBKKM-LICLKQGHSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C(C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C(C)C |
Origin of Product |
United States |
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